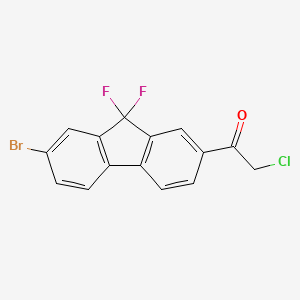

1-(7-bromo-9,9-difluoro-9H-fluoren-2-yl)-2-chloroethanone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(7-bromo-9,9-difluorofluoren-2-yl)-2-chloroethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8BrClF2O/c16-9-2-4-11-10-3-1-8(14(20)7-17)5-12(10)15(18,19)13(11)6-9/h1-6H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHQZXVZXRCFXSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)CCl)C(C3=C2C=CC(=C3)Br)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8BrClF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301197493 | |

| Record name | 1-(7-Bromo-9,9-difluoro-9H-fluoren-2-yl)-2-chloroethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301197493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1378387-81-5 | |

| Record name | 1-(7-Bromo-9,9-difluoro-9H-fluoren-2-yl)-2-chloroethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1378387-81-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(7-Bromo-9,9-difluoro-9H-fluoren-2-yl)-2-chloroethanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1378387815 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(7-Bromo-9,9-difluoro-9H-fluoren-2-yl)-2-chloroethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301197493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(7-bromo-9,9-difluoro-9H-fluoren-2-yl)-2-chloroethanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.225.877 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of 7-bromo-9,9-difluoro-9H-fluoren-2-yl ethanone: A Keystone for Drug Discovery

Introduction: The Rising Prominence of Fluorinated Fluorenes in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into lead compounds has become a cornerstone of medicinal chemistry. This is due to fluorine's unique ability to modulate a molecule's metabolic stability, lipophilicity, and binding affinity. Among the privileged scaffolds in pharmaceutical research, the fluorene nucleus has garnered significant attention due to its rigid, planar structure, which provides a versatile platform for constructing molecules with diverse biological activities. This guide focuses on a specific, promising derivative: 7-bromo-9,9-difluoro-9H-fluoren-2-yl ethanone. The presence of the gem-difluoro group at the C9 position is particularly noteworthy as it enhances both the thermal and oxidative stability of the fluorene core, while the bromo and acetyl functionalities at the C7 and C2 positions, respectively, offer valuable handles for further chemical modifications and structure-activity relationship (SAR) studies.

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It provides a robust framework for the synthesis and detailed physicochemical characterization of 7-bromo-9,9-difluoro-9H-fluoren-2-yl ethanone, a molecule poised for exploration in various therapeutic areas. The methodologies outlined herein are designed to be self-validating, ensuring the generation of reliable and reproducible data crucial for advancing drug discovery programs.

Synthesis and Purification: A Proposed Pathway

A plausible and efficient synthetic route to 7-bromo-9,9-difluoro-9H-fluoren-2-yl ethanone involves the Friedel-Crafts acylation of a 7-bromo-9,9-difluoro-9H-fluorene precursor. This classic electrophilic aromatic substitution reaction provides a direct method for introducing the acetyl group onto the fluorene core.[1][2]

Caption: Proposed synthetic pathway for 7-bromo-9,9-difluoro-9H-fluoren-2-yl ethanone.

Experimental Protocol: Friedel-Crafts Acylation

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 7-bromo-9,9-difluoro-9H-fluorene (1.0 eq) and a suitable inert solvent (e.g., dichloromethane).

-

Catalyst Addition: Cool the mixture to 0 °C in an ice bath and add a Lewis acid catalyst, such as aluminum chloride (AlCl₃, 1.2 eq), portion-wise while stirring.

-

Acylating Agent Addition: Add acetyl chloride (1.1 eq) dropwise to the cooled suspension via the dropping funnel over a period of 30 minutes.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Quenching: Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and water to quench the reaction.

-

Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 7-bromo-9,9-difluoro-9H-fluoren-2-yl ethanone.

Physicochemical Characterization: A Comprehensive Analysis

A thorough understanding of a compound's physicochemical properties is paramount for its successful development as a therapeutic agent. The following section details the proposed experimental protocols for determining the key physicochemical parameters of 7-bromo-9,9-difluoro-9H-fluoren-2-yl ethanone.

Caption: Workflow for the physicochemical characterization of the target compound.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity.

-

Experimental Protocol (Capillary Method):

-

Ensure the sample is thoroughly dried and finely powdered.[3]

-

Pack a small amount of the sample into a capillary tube, sealed at one end, to a height of 2-3 mm.[3]

-

Place the capillary tube in a melting point apparatus.[4]

-

Heat the sample at a controlled rate (initially rapid, then 1-2 °C per minute near the expected melting point).[3]

-

Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.

-

| Property | Predicted Value |

| Melting Point | 89-93 °C (based on the chloro-analogue) |

Lipophilicity (LogP) Determination

Lipophilicity, expressed as the logarithm of the partition coefficient (LogP), is a crucial parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME) properties.[5]

-

Experimental Protocol (Shake-Flask Method):

-

Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO).[6]

-

Add a known amount of the stock solution to a mixture of n-octanol and phosphate-buffered saline (PBS) at pH 7.4.[7]

-

Shake the mixture vigorously for a set period (e.g., 24 hours) to ensure equilibrium is reached.[6]

-

Centrifuge the mixture to separate the n-octanol and aqueous layers.

-

Carefully collect aliquots from both the n-octanol and aqueous phases.

-

Determine the concentration of the compound in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[8]

-

Calculate the LogP value using the formula: LogP = log₁₀([Concentration in octanol] / [Concentration in aqueous phase]).

-

| Property | Predicted Value |

| LogP | > 3 (indicative of high lipophilicity) |

Solubility Assessment

Aqueous solubility is a critical factor for drug bioavailability and formulation development.[9]

-

Experimental Protocol (Thermodynamic Solubility Assay):

-

Add an excess amount of the solid compound to a series of vials containing different aqueous buffers (e.g., pH 5.0, 7.4, and 9.0) and biorelevant media (e.g., Simulated Gastric Fluid and Simulated Intestinal Fluid).[10][11]

-

Shake the vials at a constant temperature (e.g., 25 °C or 37 °C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is achieved.[12]

-

Filter the suspensions to remove any undissolved solid.[11]

-

Determine the concentration of the dissolved compound in the filtrate using a validated analytical method like HPLC-UV.[13]

-

| Solvent System | Predicted Solubility |

| Water | Slightly soluble |

| Organic Solvents (e.g., DMSO, DMF, Acetone) | Soluble |

Spectral Analysis

Spectral analysis provides invaluable information about the chemical structure and purity of the synthesized compound.

-

UV-Visible Spectroscopy:

-

Protocol: Dissolve a small, accurately weighed amount of the compound in a suitable UV-transparent solvent (e.g., ethanol or acetonitrile). Record the absorption spectrum over a wavelength range of 200-400 nm using a UV-Vis spectrophotometer.[14][15]

-

Expected Outcome: The spectrum is expected to show characteristic absorption bands corresponding to the π-π* transitions of the fluorene aromatic system.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Protocol: Dissolve approximately 5-10 mg of the compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing a small amount of tetramethylsilane (TMS) as an internal standard.[16][17] Acquire ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectra on a high-field NMR spectrometer.

-

Expected Outcome:

-

¹H NMR: Signals corresponding to the aromatic protons on the fluorene ring and the methyl protons of the acetyl group.

-

¹³C NMR: Resonances for all the carbon atoms in the molecule, including the carbonyl carbon of the acetyl group and the carbons of the fluorene core.

-

¹⁹F NMR: A singlet corresponding to the two equivalent fluorine atoms at the C9 position.

-

-

-

Mass Spectrometry (MS):

-

Protocol: Introduce a dilute solution of the compound into a mass spectrometer using a suitable ionization technique (e.g., Electrospray Ionization - ESI or Atmospheric Pressure Chemical Ionization - APCI).[18]

-

Expected Outcome: The mass spectrum should show a prominent molecular ion peak (M⁺) or a protonated molecule peak ([M+H]⁺) corresponding to the molecular weight of 7-bromo-9,9-difluoro-9H-fluoren-2-yl ethanone. The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing one bromine atom. Fragmentation patterns can provide further structural confirmation.[19]

-

Conclusion and Future Directions

This technical guide provides a comprehensive framework for the synthesis and detailed physicochemical characterization of 7-bromo-9,9-difluoro-9H-fluoren-2-yl ethanone. The proposed protocols are grounded in established scientific principles and are designed to yield high-quality, reliable data. The predicted physicochemical properties suggest that this compound is a lipophilic, crystalline solid with poor aqueous solubility. These characteristics are typical for many small molecule drug candidates and highlight the importance of careful formulation development.

The versatile chemical handles on this molecule, namely the bromo and acetyl groups, open up a plethora of opportunities for the synthesis of diverse libraries of analogues. Future work should focus on exploring these chemical modifications to optimize the compound's ADME properties and to elucidate its biological activity in various therapeutic areas. The data generated from the systematic application of the methodologies described herein will be instrumental in guiding these future drug discovery efforts.

References

-

Chad's Prep. (2021, March 4). 18.2 Friedel Crafts Alkylation and Acylation | Organic Chemistry [Video]. YouTube. [Link]

-

Department of Chemistry, University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

- dos Santos, J. C. S., & Stevani, C. V. (2022). Methods for Determination of Lipophilicity. Encyclopedia, 2(3), 1435-1453.

-

J&K Scientific LLC. (2023, November 29). Method for Determining Capillary Melting Point. [Link]

-

NMR Facility, Department of Chemistry, University of Ottawa. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Hornak, J. P. (n.d.). Sample Preparation. In The Basics of NMR. Rochester Institute of Technology. Retrieved from [Link]

-

ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample. [Link]

-

Westlab Canada. (2023, May 8). Measuring the Melting Point. [Link]

-

Stothers NMR Facility, Department of Chemistry, Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Scribd. (n.d.). Experimental Approach - Melting and Boiling Point. Retrieved from [Link]

-

protocols.io. (2024, September 23). LogP / LogD shake-flask method. [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

Emerald Cloud Lab. (2025, September 25). ExperimentMeasureMeltingPoint Documentation. [Link]

-

ResearchGate. (n.d.). (PDF) LogP / LogD shake-flask method v1. Retrieved from [Link]

-

PubMed. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. Retrieved from [Link]

-

protocols.io. (2025, August 3). In-vitro Thermodynamic Solubility. [Link]

-

Longdom Publishing. (n.d.). Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy. Retrieved from [Link]

-

JoVE. (2019, January 30). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. [Link]

-

Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

-

Domainex. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

-

BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

-

Fiveable. (n.d.). Mass spectrometry (MS) | Organic Chemistry II Class Notes. Retrieved from [Link]

-

ResearchGate. (2025, August 10). UV-Visible Spectrophotometric Method and Validation of Organic Compounds. [Link]

-

Scribd. (n.d.). UV-Visible Spectroscopy for Organic Compound Analysis. Retrieved from [Link]

-

European Journal of Engineering and Technology Research. (n.d.). UV-Visible Spectrophotometric Method and Validation of Organic Compounds. Retrieved from [Link]

-

Springer Nature Experiments. (n.d.). Mass Spectrometry Protocols and Methods. Retrieved from [Link]

-

chemistrystudent.com. (2025, February 13). Mass Spectrometry: Organic Analysis (Fragment Ion Peaks and M+1 peak) [Video]. YouTube. [Link]

-

SlideShare. (n.d.). Uv vis spectroscopy practical. Retrieved from [Link]

-

Organomation. (n.d.). Mass Spectrometry Sample Preparation Guide. Retrieved from [Link]

-

LinkedIn. (n.d.). Interpretation Of Mass Spectra Of Organic Compounds Interpreting Mass Spectra of Organic Compounds: A Comprehensive Guide. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Halogenation of aromatic methyl ketones using Oxone (R) and sodium halide. [Link]

-

The Royal Society of Chemistry. (n.d.). Synthesis of 9,9-Bis(4-hydroxyphenyl) fluorene Catalyzed by Bifunctional Ionic Liquid. Retrieved from [Link]

-

MDPI. (n.d.). The Effect of Modifying the C9 Position of Fluorene with N-Donor Substituents on Selected Physicochemical Properties. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). S1 Supporting Information S2 General Procedures S3 Synthetic Work S8 Experimental & Density Functional Theory (DFT) compari. Retrieved from [Link]

-

SpectraBase. (n.d.). 9,9'-Difluorene - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

-

PubMed Central. (n.d.). End-Functionalized Poly(9,9′-dialkyl-fluorene-2,7-vinylene)s Exhibiting Unique Emitting Properties, Prepared by Acyclic Diene Metathesis Polymerization, Coupled with Wittig-Type Coupling. Retrieved from [Link]

-

J-STAGE. (n.d.). Extraction of Au(III) Using Aromatic Ketones in Acidic Chloride Media. Retrieved from [Link]

-

ResearchGate. (n.d.). Properties of aromatic ketones and other solvents. Retrieved from [Link]

-

Leah4sci. (2016, December 28). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution [Video]. YouTube. [Link]

-

MDPI. (n.d.). Synthetic Access to Aromatic α-Haloketones. Retrieved from [Link]

-

PubMed Central. (n.d.). State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide. Retrieved from [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Friedel–Crafts Acylation [sigmaaldrich.com]

- 3. jk-sci.com [jk-sci.com]

- 4. westlab.com [westlab.com]

- 5. researchgate.net [researchgate.net]

- 6. LogP / LogD shake-flask method [protocols.io]

- 7. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. encyclopedia.pub [encyclopedia.pub]

- 9. enamine.net [enamine.net]

- 10. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 11. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 12. In-vitro Thermodynamic Solubility [protocols.io]

- 13. evotec.com [evotec.com]

- 14. longdom.org [longdom.org]

- 15. researchgate.net [researchgate.net]

- 16. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 17. sites.bu.edu [sites.bu.edu]

- 18. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 19. fiveable.me [fiveable.me]

The Strategic Synthesis and Application of 1-(7-bromo-9,9-difluoro-9H-fluoren-2-yl)-2-chloroethanone: A Technical Guide for Drug Development Professionals

CAS Number: 1378387-81-5

Introduction

In the landscape of modern pharmaceutical synthesis, the strategic design and utilization of complex molecular intermediates are paramount to the efficient construction of novel therapeutic agents. 1-(7-bromo-9,9-difluoro-9H-fluoren-2-yl)-2-chloroethanone, a halogenated and difluorinated fluorene derivative, has emerged as a critical building block, particularly in the synthesis of antiviral medications. Its significance is underscored by its role as a key intermediate in the manufacturing of Ledipasvir, a potent inhibitor of the hepatitis C virus (HCV) NS5A protein.[1][2] This guide provides an in-depth technical overview of this compound, encompassing its physicochemical properties, a detailed synthetic protocol, its pivotal application in medicinal chemistry, and essential safety considerations for laboratory and industrial settings.

Physicochemical Properties and Structural Elucidation

This compound is a white to light yellow crystalline powder.[2] The unique arrangement of its functional groups—a bromine atom, a difluorinated bridge at the 9-position of the fluorene core, and a reactive chloroacetyl moiety—imparts specific reactivity that is instrumental in the multi-step synthesis of complex drug molecules.

| Property | Value | Source |

| CAS Number | 1378387-81-5 | [2] |

| Molecular Formula | C₁₅H₈BrClF₂O | [3] |

| Molecular Weight | 357.58 g/mol | [3] |

| Appearance | White to light yellow powder/crystal | [2] |

| Purity | ≥99% | [2] |

| Storage | Room temperature, dry environment | [3] |

The structural architecture of this intermediate is a testament to the deliberate design required for modern drug synthesis. The fluorene scaffold provides a rigid backbone, while the difluoro group can enhance metabolic stability and binding affinity of the final active pharmaceutical ingredient (API). The bromo- and chloro- substituents offer orthogonal reactivity for subsequent cross-coupling and substitution reactions, respectively.

Caption: Chemical structure of this compound.

Synthetic Protocol: Friedel-Crafts Acylation

The synthesis of this compound is typically achieved through a Friedel-Crafts acylation reaction. This classic electrophilic aromatic substitution allows for the introduction of the chloroacetyl group onto the electron-rich fluorene ring. The causality behind this choice of reaction lies in its efficiency and selectivity for C-acylation, which is crucial for building the desired ketone intermediate.

Reaction Scheme:

7-bromo-9,9-difluoro-9H-fluorene + Chloroacetyl chloride --(Lewis Acid)--> this compound

Detailed Step-by-Step Methodology:

-

Materials:

-

7-bromo-9,9-difluoro-9H-fluorene

-

Chloroacetyl chloride

-

Anhydrous Aluminum chloride (AlCl₃) or another suitable Lewis acid

-

Anhydrous Dichloromethane (DCM) or another inert solvent

-

Hydrochloric acid (HCl), crushed ice for workup

-

Standard laboratory glassware for inert atmosphere reactions

-

-

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen or argon inlet to maintain an inert atmosphere.

-

Catalyst Suspension: Anhydrous aluminum chloride (approximately 1.2 equivalents) is suspended in anhydrous dichloromethane under a positive pressure of inert gas. The suspension is cooled to 0-5 °C using an ice bath.

-

Reagent Addition: A solution of 7-bromo-9,9-difluoro-9H-fluorene (1.0 equivalent) in anhydrous dichloromethane is added to the cooled suspension. Subsequently, chloroacetyl chloride (approximately 1.1 equivalents) is added dropwise via the addition funnel, maintaining the internal temperature below 10 °C. The careful control of temperature is critical to prevent side reactions and ensure regioselectivity.

-

Reaction Monitoring: The reaction mixture is stirred at 0-5 °C for a designated period (e.g., 1-2 hours) and then allowed to warm to room temperature. The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting material is consumed.

-

Workup: The reaction is carefully quenched by slowly pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid. This step hydrolyzes the aluminum chloride complex and separates the organic product.

-

Extraction and Purification: The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is typically extracted one or more times with dichloromethane. The combined organic layers are then washed with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash. The organic phase is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Final Purification: The crude this compound is then purified, typically by recrystallization from a suitable solvent system or by column chromatography on silica gel, to achieve the desired high purity (≥99%).

-

Caption: Experimental workflow for the synthesis of the target intermediate.

Application in Drug Discovery and Development

The primary and most well-documented application of this compound is as a pivotal intermediate in the synthesis of Ledipasvir.[2] Ledipasvir is a direct-acting antiviral agent that targets the HCV NS5A protein, a key component of the viral replication complex. Inhibition of NS5A disrupts viral RNA replication and virion assembly.

The synthesis of Ledipasvir involves a convergent approach where complex fragments are synthesized separately and then coupled together. This compound serves as the core scaffold onto which other essential pharmacophoric elements are introduced. The chloroacetyl group provides a reactive handle for the introduction of a substituted imidazole moiety, while the bromo-substituent is utilized for a subsequent Suzuki or other palladium-catalyzed cross-coupling reaction to append the benzimidazole portion of the final drug molecule. This strategic, multi-step synthesis is a hallmark of modern pharmaceutical manufacturing, and the availability of high-purity intermediates like the one discussed here is critical for the economic and clinical success of the final drug product. Several patents, including those from Shanghai ForeFront Pharmaceutical Co., Ltd., describe novel and cost-effective synthetic routes for this key intermediate, highlighting its commercial importance.[1][4]

Safety and Handling

As with any halogenated organic compound, proper safety protocols must be strictly adhered to when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.

-

Handling: Avoid contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

A comprehensive Material Safety Data Sheet (MSDS) should be consulted for detailed safety and handling information prior to use.

Conclusion

This compound is a sophisticated and indispensable intermediate in the synthesis of the antiviral drug Ledipasvir. Its carefully designed structure allows for a streamlined and efficient construction of the complex final API. A thorough understanding of its synthesis, reactivity, and handling is essential for researchers and professionals in the field of drug development and pharmaceutical manufacturing. The continued optimization of the synthesis of such key intermediates will undoubtedly play a crucial role in improving access to life-saving medications worldwide.

References

- Shanghai ForeFront Pharmaceutical Co., Ltd. (n.d.). Our Company.

- New Drug Approvals. (2013, December 25). LEDIPASVIR.

- (n.d.). High Purity 1-(7-Bromo-9,9-difluoro-9H-fluoren-2-yl)-2-chloro-Ethanone.

- MySkinRecipes. (n.d.). 1-(7-Bromo-9,9-Difluoro-9H-Fluoren-2-YL)-2-Chloro-Ethanone.

Sources

An In-Depth Technical Guide to the Molecular Structure of 1-(7-bromo-9,9-difluoro-9H-fluoren-2-yl)-2-chloroethanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(7-bromo-9,9-difluoro-9H-fluoren-2-yl)-2-chloroethanone, a specialized organic compound, holds a significant position in the landscape of modern medicinal chemistry. Primarily recognized as a crucial intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), its unique molecular architecture, featuring a halogenated and difluorinated fluorene scaffold coupled with a reactive chloroacetyl group, makes it a versatile building block for the development of novel therapeutics. This guide provides a comprehensive technical overview of its molecular structure, physicochemical properties, synthesis, and analytical characterization, tailored for professionals engaged in pharmaceutical research and development. The compound is notably identified as a key intermediate in the synthesis of the antiviral drug Ledipasvir, underscoring its importance in the fight against hepatitis C.

Molecular Structure and Physicochemical Properties

The structural integrity of this compound is central to its utility. The molecule is built upon a tricyclic fluorene core, a rigid and planar aromatic system that often imparts favorable electronic and stacking properties. The strategic placement of bromo and difluoro substituents, along with a reactive chloroethanone side chain, provides multiple points for further chemical modification.

Key Structural Features:

-

Fluorene Core: A polycyclic aromatic hydrocarbon that provides a rigid scaffold.

-

Bromine Substituent: Located at the 7-position of the fluorene ring, it offers a site for cross-coupling reactions, enabling the introduction of diverse functionalities.

-

Difluoro Group: Positioned at the 9-position, the gem-difluoro group enhances the metabolic stability and modulates the electronic properties of the molecule.

-

Chloroethanone Group: A reactive electrophilic moiety at the 2-position, which is instrumental for its role as a synthetic intermediate, allowing for facile reaction with nucleophiles to build more complex molecular frameworks.

A summary of its key physicochemical properties is presented in the table below:

| Property | Value | Source |

| CAS Number | 1378387-81-5 | |

| Molecular Formula | C₁₅H₈BrClF₂O | |

| Molecular Weight | 357.58 g/mol | |

| Appearance | White to off-white or light yellow powder/crystal | MySkinRecipes |

| Melting Point | 141.0 to 145.0 °C | |

| Boiling Point (Predicted) | 385.5 ± 42.0 °C | |

| Density (Predicted) | 2.13 ± 0.1 g/cm³ | |

| Purity | ≥99% | |

| Storage | Store in a ventilated, low-temperature, dry warehouse. Keep container closed and away from open flame and heat sources. |

Synthesis and Mechanistic Considerations

The synthesis of this compound is a multi-

Navigating the Synthesis and Safety of a Key Pharmaceutical Intermediate: A Technical Guide to 1-(7-bromo-9,9-difluoro-9H-fluoren-2-yl)-2-chloroethanone

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the chemical properties and a comprehensive safety profile for 1-(7-bromo-9,9-difluoro-9H-fluoren-2-yl)-2-chloroethanone, a pivotal intermediate in contemporary pharmaceutical synthesis. Given the absence of a standardized Material Safety Data Sheet (MSDS), this document extrapolates critical safety and handling protocols from the known hazards of its constituent chemical moieties: the brominated and difluorinated fluorene core and the reactive α-chloro ketone group. The primary objective is to equip researchers with the necessary knowledge for safe handling, risk mitigation, and appropriate emergency response.

Chemical and Physical Identity

This compound is a solid, appearing as a white to light yellow powder or crystalline substance.[1] Its primary application lies in its role as a versatile building block in the synthesis of complex organic molecules, particularly active pharmaceutical ingredients (APIs).[2][3][4]

| Property | Value | Source |

| CAS Number | 1378387-81-5 | [2] |

| Molecular Formula | C₁₅H₈BrClF₂O | [3][5] |

| Molecular Weight | 357.58 g/mol | [3][5] |

| Melting Point | 89-93°C or 183.0 to 187.0°C (conflicting reports) | [1] |

| Appearance | White to off-white crystalline solid | [1] |

| Solubility | Slightly soluble in water, soluble in organic solvents | [1] |

| Density | ~1.68 g/cm³ | [1] |

Hazard Identification and Risk Assessment: A Composite Analysis

The hazard profile of this compound is inferred from its structural components. The presence of an α-chloro ketone functional group suggests significant potential for toxicity and irritation, while the halogenated fluorene core contributes to its environmental and potential health hazards.

The α-Chloro Ketone Moiety: A Primary Source of Hazard

The 2-chloroethanone group is a potent electrophile and alkylating agent, a class of compounds known for their reactivity towards biological nucleophiles such as DNA and proteins. This reactivity is the basis for the significant health hazards associated with this functional group.

-

Acute Toxicity: By analogy with 2-chloro-1-phenylethanone (phenacyl chloride), this compound should be considered highly toxic and potentially fatal if inhaled .[6][7][8] It is also expected to be harmful if swallowed.[7]

-

Irritation and Corrosivity: The α-chloro ketone functionality makes this compound a potent lachrymator , causing immediate tearing upon exposure.[6][7] It is expected to cause severe skin and eye irritation , and potentially chemical burns upon direct contact.[7][8]

-

Sensitization: There is a risk of allergic skin reactions (skin sensitization) upon repeated exposure.[7]

The Brominated Fluorene Core: Persistence and Chronic Hazards

The fluorene backbone, particularly when halogenated, presents its own set of safety considerations.

-

Environmental Hazard: Halogenated organic compounds are often persistent in the environment and can be toxic to aquatic life.[9]

-

Chronic Toxicity: While specific data for this compound is unavailable, brominated aromatic compounds can have long-term health effects, and their metabolism can sometimes lead to the formation of toxic byproducts.

Personal Protective Equipment (PPE): A Mandate for Safe Handling

Due to the inferred high toxicity and irritancy, a stringent personal protective equipment (PPE) regimen is mandatory when handling this compound. The principles for handling potent compounds, such as chemotherapy agents, provide a valuable framework.[10][11][12][13][14]

Caption: Figure 1: PPE Donning and Doffing Workflow

-

Respiratory Protection: A NIOSH-approved N95 or higher-rated respirator is essential to prevent inhalation of the powdered compound.[10][11]

-

Eye and Face Protection: Chemical safety goggles and a full-face shield are required to protect against airborne particles and potential splashes.[10]

-

Skin Protection: An impervious, disposable gown with long sleeves and tight-fitting cuffs should be worn.[10][11] Double gloving with chemotherapy-rated nitrile gloves is mandatory. The inner glove should be tucked under the gown cuff, and the outer glove should extend over the cuff.[11]

-

General Hygiene: Avoid eating, drinking, or smoking in areas where this compound is handled. Wash hands thoroughly after handling, even if gloves were worn.[7]

Experimental Protocols: Safe Handling and Emergency Procedures

All manipulations of this compound should be performed within a certified chemical fume hood to minimize inhalation exposure.

Safe Handling and Weighing Protocol

-

Preparation: Designate a specific area within the fume hood for handling the compound. Cover the work surface with absorbent, disposable bench paper.

-

PPE: Don the full PPE as described in Section 3.

-

Weighing: Use a dedicated set of spatulas and weighing boats. Tare the balance with the weighing boat inside. Carefully transfer the desired amount of the compound, avoiding the creation of dust.

-

Post-Weighing: Clean the spatula and any contaminated surfaces with a solvent-moistened wipe (e.g., ethanol or isopropanol), ensuring the wipe is disposed of as halogenated waste.

-

Storage: Store the compound in a clearly labeled, tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5]

Spill Response Protocol

-

Evacuation: In case of a significant spill, evacuate the immediate area and alert colleagues.

-

Containment: If safe to do so, prevent the spread of the powder by covering it with an inert absorbent material like sand or vermiculite. Do not use combustible materials.

-

Cleanup: Wearing full PPE, carefully scoop the contained material into a labeled, sealable waste container.

-

Decontamination: Clean the spill area with a detergent solution, followed by a solvent rinse (e.g., ethanol). All cleanup materials must be disposed of as halogenated hazardous waste.

First Aid Measures

-

Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7]

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[7]

-

Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[7]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[8]

Stability and Reactivity

The compound is expected to be stable under recommended storage conditions. However, it should be kept away from strong oxidizing agents and bases, as these may catalyze decomposition or unwanted reactions. Thermal decomposition may produce toxic and corrosive fumes, including hydrogen bromide, hydrogen chloride, and hydrogen fluoride.

Disposal Considerations

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as halogenated organic waste .[9][15][16][17] Do not dispose of this material down the drain or in regular trash.[15][18] Follow all local, state, and federal regulations for hazardous waste disposal.

Conclusion

While this compound is a valuable intermediate in pharmaceutical research, its structural features strongly suggest that it should be handled as a highly hazardous material. The α-chloro ketone moiety imparts significant acute toxicity, irritancy, and sensitizing potential. By adopting the rigorous safety protocols outlined in this guide, which are based on the established hazards of analogous compounds, researchers can mitigate the risks and handle this compound with the necessary level of caution and respect.

References

- Thermo Fisher Scientific. (2025, September 7).

- Cole-Parmer.

- Thermo Fisher Scientific. (2024, March 27).

- Science Ready. Safe Handling & Disposal of Organic Substances – HSC Chemistry.

- Braun Research Group.

- MedchemExpress. This compound.

- ChemicalBook. (2024, December 21). Chemical Safety Data Sheet MSDS / SDS - (+/-)-2-CHLORO-1-PHENYLETHANOL.

- TargetMol. This compound.

- Campus Operations, Temple University.

- University of Washington Environmental Health & Safety.

- TCI Chemicals. (2025, March 4). B3645 - 9,9-Bis(4-bromophenyl)

- T3DB. 4667 2-CHLOROACETOPHENONE (English) ANACHEMIA MSDS Canada/4 pages/V. 2.2.

- Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal.

- ECHEMI.

- MedchemExpress. This compound.

- National Center for Biotechnology Information.

- ChemDmart. SAFETY DATA SHEET - TRC-B685225-25G - 2-Bromofluorene.

- Halyard. GUIDE TO THE USP <800> GUIDELINES FOR PPE USE WHEN ADMINISTERING CHEMOTHERAPY DRUGS.

- JIGS Chemical Limited. This compound.

- American Animal Hospital Association (AAHA). (2019, June 6). Safe handling of chemotherapy drugs.

- PubMed Central. Safe handling of hazardous drugs.

- NHS England. Policy for the use of personal protective equipment when handling chemotherapy, v 3.0.

- POGO Satellite Manual. Personal Protective Equipment.

- MySkinRecipes. 1-(7-Bromo-9,9-Difluoro-9H-Fluoren-2-YL)-2-Chloro-Ethanone.

- National Center for Biotechnology Information. Chloroacetone - Acute Exposure Guideline Levels for Selected Airborne Chemicals.

- Fisher Scientific. (2024, March 29).

- Santa Cruz Biotechnology. (2017, January 23).

- PubMed Central. Molecular Mechanisms of Aldehyde Toxicity: A Chemical Perspective.

Sources

- 1. This compound High Purity Beta-Keto Bromide Compound at an Affordable Price [jigspharma.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 1-(7-Bromo-9,9-difluoro-9H-fluoren-2-yl)-2-chloroethanone_TargetMol [targetmol.com]

- 4. This compound | Health System Action Network Lab [health.gentaur.com]

- 5. 1-(7-Bromo-9,9-Difluoro-9H-Fluoren-2-YL)-2-Chloro-Ethanone [myskinrecipes.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]

- 9. campusoperations.temple.edu [campusoperations.temple.edu]

- 10. halyardhealth.com [halyardhealth.com]

- 11. aaha.org [aaha.org]

- 12. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. england.nhs.uk [england.nhs.uk]

- 14. pogo.ca [pogo.ca]

- 15. scienceready.com.au [scienceready.com.au]

- 16. braun.matse.illinois.edu [braun.matse.illinois.edu]

- 17. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 18. hazardouswasteexperts.com [hazardouswasteexperts.com]

Navigating the Solubility Landscape of a Novel Fluorene Derivative: A Technical Guide for Researchers

An In-depth Exploration of the Solubility Profile of 1-(7-bromo-9,9-difluoro-9H-fluoren-2-yl)-2-chloroethanone in Organic Solvents

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of the novel compound this compound. This molecule, a halogenated derivative of fluorene, presents a unique combination of functional groups that significantly influence its interaction with various organic solvents. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step protocols for solubility assessment. By elucidating the principles governing its solubility, this guide aims to empower researchers to make informed decisions in experimental design, from synthesis and purification to formulation and biological screening.

Introduction: The Significance of Solubility in Drug Discovery and Development

Solubility is a critical physicochemical parameter that dictates the developability of a chemical entity into a viable therapeutic agent.[1][2] Poor solubility can lead to a cascade of challenges, including low bioavailability, erratic absorption, and difficulties in formulation. The compound this compound, with its complex and functionalized structure, is primarily utilized as an intermediate in organic synthesis and pharmaceutical research.[3][4] Its unique architecture, featuring a rigid fluorene backbone, electron-withdrawing difluoro group, and reactive chloroacetyl moiety, makes it a valuable building block for more complex molecules, including active pharmaceutical ingredients (APIs).[4] A thorough understanding of its solubility is therefore paramount for its effective application.

This guide will delve into the structural characteristics of this compound to predict its solubility behavior and provide a robust experimental workflow for its empirical determination.

Molecular Structure Analysis and Predicted Solubility Behavior

The solubility of an organic compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[5][6] Let's dissect the structure of this compound to anticipate its solubility profile.

-

The Fluorene Backbone: The core of the molecule is the 9H-fluorene ring system, a large, rigid, and nonpolar aromatic structure.[7][8] This polycyclic aromatic hydrocarbon character suggests inherent low solubility in polar solvents like water and good solubility in nonpolar organic solvents.[8][9]

-

Halogen Substituents (Bromo and Difluoro): The presence of a bromine atom and two fluorine atoms increases the molecular weight and introduces polarity. The C-F and C-Br bonds are polar, which can lead to dipole-dipole interactions with polar solvents. The difluoro group at the C9 position also sterically shields the acidic protons typically found in fluorene, potentially altering its interaction with basic solvents.

-

The Chloroethanone Group: The -C(O)CH2Cl group is a polar functional group containing a carbonyl (C=O) and a C-Cl bond. The carbonyl group can act as a hydrogen bond acceptor, which could enhance solubility in protic solvents.

Overall Prediction: Based on its structure, this compound is expected to be a crystalline solid with a relatively high melting point (reported as 89-93°C).[3] While it is described as "slightly soluble in water," it is anticipated to be "fully soluble in organic solvents," particularly polar aprotic solvents that can engage in dipole-dipole interactions and potentially some protic solvents that can hydrogen bond with the carbonyl group.[3]

Experimental Workflow for Solubility Determination

A systematic approach is crucial for accurately determining the solubility of a compound. The following workflow provides a clear path from solvent selection to data analysis.

Figure 1: A generalized workflow for determining the equilibrium solubility of this compound.

Detailed Experimental Protocol: Equilibrium Shake-Flask Method

The equilibrium (or shake-flask) method is a gold-standard technique for determining thermodynamic solubility.[10] It involves saturating a solvent with the solute and then measuring the concentration of the dissolved compound.

Materials:

-

This compound (purity >98%)

-

Selected organic solvents (HPLC grade)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Analytical balance

-

Volumetric flasks and pipettes

Solvent Selection:

A range of solvents with varying polarities should be selected to build a comprehensive solubility profile.

| Solvent Class | Example Solvents | Rationale |

| Nonpolar | Hexane, Toluene | To assess solubility based on van der Waals forces with the fluorene core. |

| Polar Aprotic | Acetone, Acetonitrile (ACN), Tetrahydrofuran (THF), Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF) | To evaluate dipole-dipole interactions with the halogen and carbonyl groups. |

| Polar Protic | Methanol, Ethanol, Isopropanol | To determine the impact of hydrogen bonding with the carbonyl group. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Often good solvents for a wide range of organic compounds. |

Procedure:

-

Preparation of Stock Solution for Quantification:

-

Accurately weigh a known amount of the compound and dissolve it in a suitable solvent (in which it is freely soluble, e.g., acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

-

Prepare a series of calibration standards by diluting the stock solution.

-

-

Solubility Measurement:

-

Add an excess amount of this compound (e.g., 5-10 mg) to a vial containing a known volume of the test solvent (e.g., 1 mL). Ensure solid is present.

-

Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).

-

-

Sample Processing:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Centrifuge the vials to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

-

-

Quantification:

-

Dilute the filtered supernatant with a suitable mobile phase to a concentration within the range of the calibration curve.

-

Analyze the diluted samples and the calibration standards by HPLC.

-

Construct a calibration curve by plotting the peak area versus the concentration of the standards.

-

Determine the concentration of the compound in the diluted supernatant from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.

-

Anticipated Solubility Data Presentation

The quantitative data obtained should be summarized in a clear and concise table.

| Solvent | Solvent Class | Predicted Solubility Range (mg/mL) |

| Hexane | Nonpolar | Low |

| Toluene | Nonpolar | Moderate |

| Dichloromethane | Chlorinated | High |

| Acetone | Polar Aprotic | High |

| Acetonitrile | Polar Aprotic | Moderate to High |

| Tetrahydrofuran | Polar Aprotic | High |

| N,N-Dimethylformamide | Polar Aprotic | Very High |

| Dimethyl sulfoxide | Polar Aprotic | Very High |

| Methanol | Polar Protic | Moderate |

| Ethanol | Polar Protic | Moderate |

Conclusion and Future Directions

This guide provides a robust framework for approaching the solubility determination of this compound. By understanding the interplay of its structural features and employing a systematic experimental approach, researchers can generate the critical data needed to advance their work. The predicted high solubility in polar aprotic solvents like DMSO and DMF suggests their utility in reaction chemistry and for preparing stock solutions for biological assays. Further studies could explore the temperature dependence of solubility and the use of co-solvent systems to modulate solubility for specific applications. The development of predictive computational models, such as those based on machine learning, could also offer a faster, albeit less precise, means of estimating solubility in a wider range of solvents.[1][11][12]

References

-

JIGS Chemical Limited. (n.d.). This compound. Retrieved from [Link]

-

Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications, 11(1), 5753. [Link]

-

Vandavasi, V. G., et al. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE Journal, 68(11), e17835. [Link]

-

Vandavasi, V. G., et al. (2021). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. DSpace@MIT. [Link]

-

MySkinRecipes. (n.d.). 1-(7-Bromo-9,9-Difluoro-9H-Fluoren-2-YL)-2-Chloro-Ethanone. Retrieved from [Link]

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. [Link]

-

Chemistry For Everyone. (2025, February 12). How To Predict Solubility Of Organic Compounds? [Video]. YouTube. [Link]

-

ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent?[Link]

-

BCC T-RECS. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved from [Link]

-

Khan Academy. (n.d.). Solubility of organic compounds. [Link]

-

ChemBK. (n.d.). Fluorene. Retrieved from [Link]

-

Wikipedia. (n.d.). Fluorene. Retrieved from [Link]

-

PubChem. (n.d.). Fluorene. Retrieved from [Link]

-

Sciencemadness Wiki. (2023, December 27). Fluorene. Retrieved from [Link]

-

Song, J., et al. (2016). Halogen-Adjusted Chemoselective Synthesis of Fluorene Derivatives with Position-Controlled Substituents. Chemistry – An Asian Journal, 11(2), 211-215. [Link]

Sources

- 1. d-nb.info [d-nb.info]

- 2. echemi.com [echemi.com]

- 3. This compound High Purity Beta-Keto Bromide Compound at an Affordable Price [jigspharma.com]

- 4. 1-(7-Bromo-9,9-Difluoro-9H-Fluoren-2-YL)-2-Chloro-Ethanone [myskinrecipes.com]

- 5. chem.ws [chem.ws]

- 6. Khan Academy [khanacademy.org]

- 7. chembk.com [chembk.com]

- 8. Fluorene - Wikipedia [en.wikipedia.org]

- 9. Fluorene - Sciencemadness Wiki [sciencemadness.org]

- 10. m.youtube.com [m.youtube.com]

- 11. Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics | AIChE [aiche.org]

- 12. dspace.mit.edu [dspace.mit.edu]

discovery and history of brominated difluoro-fluorene compounds

An In-depth Technical Guide to the Discovery and History of Brominated Difluoro-fluorene Compounds

Authored by a Senior Application Scientist

Abstract

The fluorene moiety, a rigid and planar polycyclic aromatic hydrocarbon, has long been a foundational scaffold in the development of functional organic materials and pharmaceuticals.[1][2] Its derivatives are central to innovations in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and medicinal chemistry.[2][3] This guide delves into a specific, highly functionalized class of these compounds: brominated difluoro-fluorenes. We will explore the historical context of their development, the scientific rationale behind their unique molecular design, key synthetic methodologies, and the structure-property relationships that make them indispensable in modern technology and drug discovery.

The Genesis of a Scaffold: From Fluorene to Functional Precursors

The journey begins with the fluorene molecule itself. Its inherent properties—a rigid structure and high photoluminescence quantum yield—made it an attractive candidate for electronic applications.[4][5] However, the parent fluorene had limitations in processability and stability. Early research focused on functionalizing the C9 position to improve solubility and prevent aggregation, which often quenches emission in the solid state.[4]

The strategic introduction of bromine atoms, typically at the C2 and C7 positions, was a pivotal advancement. This di-bromination transformed the relatively inert fluorene core into a versatile monomer.[6] The bromine atoms serve as highly effective leaving groups for transition-metal-catalyzed cross-coupling reactions, the workhorses of modern polymer chemistry.[7][8] This modification allows for the facile construction of π-conjugated polymers, where the electronic and optical properties can be precisely tuned by copolymerizing the brominated fluorene with other aromatic units.[6][9]

A Leap in Stability and Performance: The Introduction of C9-Difluorination

While C9-alkylation solved solubility issues, long-term device stability, particularly in OLEDs, remained a challenge. A key degradation pathway involved oxidation at the C9 position. The breakthrough came with the introduction of fluorine atoms at this benzylic position, creating the 9,9-difluorofluorene core.

The rationale for this choice is rooted in fundamental chemistry:

-

Enhanced Oxidative Stability: The strong carbon-fluorine bond is significantly more resistant to oxidation than a carbon-hydrogen or carbon-carbon bond, leading to materials with longer operational lifetimes.

-

Electronic Tuning: Fluorine is the most electronegative element. Its introduction lowers the HOMO and LUMO energy levels of the fluorene core, which can be beneficial for charge injection and transport in electronic devices.[3]

-

Improved Thermal Stability: The gem-difluoro group enhances the thermal stability of the resulting compounds, a critical requirement for materials used in applications like OLEDs that operate at elevated temperatures.[3][10]

Thus, the 2,7-dibromo-9,9-difluorofluorene monomer emerged as a superior building block, combining the synthetic versatility of bromination with the enhanced stability conferred by difluorination.[10]

Core Synthetic Methodologies: From Concept to Compound

The synthesis of brominated difluoro-fluorene compounds and their subsequent polymerization is a multi-step process that requires precision and control. The general pathway involves the bromination of a fluorene precursor, followed by fluorination at the C9 position.

Diagram 1: General Synthesis Workflow

Caption: A generalized workflow for the synthesis of polyfluorene derivatives from fluorenone.

Experimental Protocol 1: Synthesis of 2,7-Dibromo-9,9-difluorofluorene

This protocol outlines the key steps to synthesize the target monomer. Trustworthiness is ensured by using well-established reactions and purification methods that yield a high-purity product, which is critical for reproducible performance in subsequent applications.[10][11]

Part A: Bromination of 9-Fluorenone

-

Reaction Setup: Charge a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with 9-fluorenone (1.0 eq) and a suitable solvent (e.g., nitrobenzene or an aqueous dispersion).[11]

-

Catalyst Addition: Add a catalytic amount of iron powder or iodine.

-

Bromine Addition: Slowly add a solution of bromine (2.1 eq) in the same solvent via the dropping funnel. The reaction is exothermic and should be controlled with an ice bath.

-

Reaction: After the addition is complete, heat the mixture (e.g., to 60-80 °C) and stir for several hours until TLC or GC-MS analysis indicates the consumption of the starting material.

-

Workup and Purification: Cool the reaction mixture and quench with a sodium bisulfite solution to destroy excess bromine. Filter the resulting precipitate and wash thoroughly with water and a suitable organic solvent (e.g., ethanol) to yield crude 2,7-dibromo-9-fluorenone. Recrystallization or column chromatography can be used for further purification.

Part B: Difluorination of 2,7-Dibromo-9-fluorenone

-

Reaction Setup: In an inert atmosphere (e.g., nitrogen or argon), dissolve 2,7-dibromo-9-fluorenone (1.0 eq) in an anhydrous, non-protic solvent such as dichloromethane (DCM) or toluene in a fluorinated ethylene propylene (FEP) or other suitable inert reaction vessel.

-

Fluorinating Agent: Slowly add a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) (approx. 2.0-3.0 eq) at 0 °C. Caution: These reagents are hazardous and must be handled with extreme care in a fume hood.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or ¹⁹F NMR.

-

Workup and Purification: Carefully quench the reaction by slowly pouring it into a cooled saturated sodium bicarbonate solution. Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate. After solvent removal under reduced pressure, purify the crude product by column chromatography on silica gel to obtain pure 2,7-dibromo-9,9-difluorofluorene.

Experimental Protocol 2: Polymerization via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is the premier method for synthesizing polyfluorenes due to its high functional group tolerance, mild reaction conditions, and the commercial availability of boronic acids and esters.[12][13][14] A self-validating protocol involves ensuring the complete removal of oxygen and using high-purity monomers and solvents, as trace impurities can poison the palladium catalyst and terminate polymerization, leading to low molecular weight polymers with poor performance.

-

Reagent Preparation: In a Schlenk flask under an inert atmosphere, combine 2,7-dibromo-9,9-difluorofluorene (1.0 eq), the comonomer 9,9-dioctylfluorene-2,7-diboronic acid bis(pinacol) ester (1.0 eq), and a phase-transfer catalyst such as Aliquat 336 if using a biphasic system.[15]

-

Solvent and Base: Add a degassed solvent system, typically toluene, and a degassed aqueous base solution (e.g., 2 M K₂CO₃ or Na₂CO₃).

-

Catalyst Addition: Add the palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-2 mol %), to the mixture.

-

Reaction: Heat the mixture to reflux (e.g., 90-100 °C) with vigorous stirring for 24-72 hours. The progress of the polymerization can be monitored by the increasing viscosity of the solution.

-

End-Capping and Purification: To ensure polymer stability, end-cap the polymer chains by adding a small amount of a monofunctional reagent like phenylboronic acid or bromobenzene and stirring for an additional 4-6 hours.

-

Isolation: Cool the reaction mixture, separate the organic layer, and precipitate the polymer by pouring the solution into a non-solvent like methanol. Filter the fibrous polymer, wash extensively with methanol and acetone to remove oligomers and catalyst residues, and dry under vacuum.

Diagram 2: Simplified Suzuki-Miyaura Coupling Mechanism

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Applications and Structure-Property Insights

The unique combination of a stable, electron-deficient difluorinated bridge and synthetically versatile brominated positions makes these compounds highly sought after in multiple fields.

A. Organic Electronics: The Heart of Blue OLEDs

Polyfluorenes derived from 9,9-difluorofluorene monomers are renowned for their use as blue light emitters in OLEDs.[16] The wide bandgap of the fluorene unit results in emission in the blue region of the spectrum.[17] The C9-difluoro substitution enhances the stability and electron affinity of these materials, leading to more efficient and longer-lasting devices.[3]

Table 1: Representative Electroluminescent Properties of Difluoro-Fluorene Based Polymers

| Polymer System | Emission Peak (nm) | Max. Efficiency (cd/A) | Turn-on Voltage (V) | Reference |

| PF-based copolymer | 421 (violet-blue) | 1.18 | ~4.0 | [18] |

| P1/P2 Blend | 510 (green) | 3.71 | 2.5 | [18] |

| PF-1 (cross-conjugated) | - | 40 | ~4.5 | [17][19] |

| Spiro[fluorene-benzofluorene] | 452 (blue) | ~1.0 (lm/W) | < 10 |

Note: Efficiency can be reported in different units (cd/A, lm/W, or external quantum efficiency %). Performance is highly dependent on the specific comonomers and device architecture.

Diagram 3: Typical OLED Device Architecture

Caption: Layered structure of a typical polymer-based organic light-emitting diode (OLED).

B. Medicinal Chemistry: A Scaffold for Drug Discovery

The strategic incorporation of fluorine is a powerful tool in medicinal chemistry, often used to enhance metabolic stability, binding affinity, and bioavailability.[20][21][22] The rigid fluorene core provides a well-defined three-dimensional structure for orienting pharmacophoric groups.[1][23] While less explored than their application in materials science, brominated difluoro-fluorenes represent a promising scaffold. The bromine atoms can be used as synthetic handles to introduce diverse functional groups via coupling reactions, enabling the construction of large libraries of compounds for screening. The difluoro group at C9 can block metabolic oxidation, a common deactivation pathway for many drugs, potentially leading to compounds with improved pharmacokinetic profiles.[20]

Future Outlook

The discovery and development of brominated difluoro-fluorene compounds have been instrumental in advancing the field of organic electronics. While their role in OLEDs is well-established, future research will likely focus on their application in other areas, such as organic photovoltaics, sensors, and as scaffolds in medicinal chemistry. The continued development of more efficient and selective synthetic methods, particularly C-H activation, may open new avenues for functionalizing the fluorene core, leading to materials and drug candidates with even more precisely tailored properties.

References

- The Role of Dibromo Fluorene in Modern OLED Manufacturing. (n.d.). Google Cloud.

- The Power of Fluorene Derivatives: Exploring 2-Bromofluorene in Organic Synthesis. (n.d.). Google Cloud.

- The Role of Fluorene Intermediates in Advanced Organic Synthesis and Material Science. (2025). Google Cloud.

-

Fluorene synthesis. (n.d.). Organic Chemistry Portal. Retrieved from

- Optical and electroluminescent properties of polyfluorene copolymers and their blends. (2025). ResearchGate.

- The Role of Brominated Fluorene Derivatives in Modern OLED Manufacturing. (2025). Google Cloud.

- Understanding the Role of Fluorene Derivatives in Pharmaceutical Synthesis. (n.d.). Google Cloud.

-

The Role of Fluorene Derivatives in Modern OLED Material Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. Retrieved from

-

2,7-Diaryl-9,9′-alkylfluorene derivatives obtained from Suzuki reaction... (n.d.). ResearchGate. Retrieved from

- Ranger, M., Rondeau, D., & Leclerc, M. (n.d.). New Well-Defined Poly(2,7-fluorene) Derivatives: Photoluminescence and Base Doping. Macromolecules.

- Salter, R., & G. Doyle, A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry.

-

Applications of Fluorene Derivatives in Materials Science, Drug Development, and Biochemistry. (2023). BOC Sciences. Retrieved from

-

Bioactive fluorenes. part I. Synthesis, pharmacological study and molecular docking of novel dihydrofolate reductase inhibitors based-2,7-dichlorofluorene. (2019). National Institutes of Health. Retrieved from

-

Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (n.d.). MDPI. Retrieved from

- 1-bromo-3,4-difluoro-9H-fluorene. (n.d.). PubChem.

-

The Potential of 2,7-Dibromo-9,9-difluoro-9H-fluorene in Material Science. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. Retrieved from

-

Synthesis and Applications of 9/9,9‐Substituted Fluorene Derivatives. (2025). ResearchGate. Retrieved from

-

9H-Fluorene, 9-bromo-9-phenyl-. (n.d.). Organic Syntheses. Retrieved from

- Method for preparing bromofluorenes. (2003). Google Patents.

-

Synthesis and characterization of bromo and acetyl derivatives of spiro[fluorene-9, 9'-xanthene]. (2025). ResearchGate. Retrieved from

-

Organoborane coupling reactions (Suzuki coupling). (n.d.). National Institutes of Health. Retrieved from

- 2,7-dibromo-9,9-di-n-octyl-9H-fluorene. (n.d.). Boron Molecular.

- The Role of Fluorinated Compounds in Modern Drug Discovery. (2025). Google Cloud.

-

2,7-Dibromo-9,9-dimethyl-9H-fluorene. (n.d.). ResearchGate. Retrieved from

-

Synthesis of new 2,7-dibromo 9-benzocyclobuten-3-yl-9H-fluorene derivatives - perspective dielectric materials for electronics. (2020). ResearchGate. Retrieved from

- 2,7-Dibromo-9,9-dimethylfluorene. (n.d.). PubChem.

-

Light Emission Properties of a Cross-Conjugated Fluorene Polymer: Demonstration of Its Use in Electro-Luminescence and Lasing Devices. (2016). MDPI. Retrieved from

-

Organic Light Emitting Diode: OLED Generations & Structure. (n.d.). Ossila. Retrieved from

- Photochemical Fluoroalkylations with Fluorinated Gases Facilitated by a Robust Metal–Organic Framework. (2025). Journal of the American Chemical Society.

-

9,9-Dioctyl-2,7-dibromofluorene. (n.d.). Ossila. Retrieved from

- Electroluminescent Properties of Spiro[fluorene-benzofluorene]-Containing Blue Light Emitting Materials. (2009). Korea Science.

-

The Effect of Molecular Structure on the Properties of Fluorene Derivatives for OLED Applications. (2024). MDPI. Retrieved from

-

Suzuki-Miyaura Cross Coupling Reaction. (n.d.). TCI Chemicals. Retrieved from

- A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-heteroaryl Boronic Acids. (2010). Journal of the American Chemical Society.

-

Light Emission Properties of a Cross-Conjugated Fluorene Polymer: Demonstration of Its Use in Electro-Luminescence and Lasing Devices. (2025). ResearchGate. Retrieved from

-

Suzuki Cross-Coupling of meso-Dibromoporphyrins for the Synthesis of Functionalized A2B2 Porphyrins. (n.d.). ResearchGate. Retrieved from

-

Nonlinear Investigation of Fluorene-Benzothiadiazole Copolymers with Multiphoton Absorption and Highlights as Optical Limiters. (2025). National Institutes of Health. Retrieved from

Sources

- 1. nbinno.com [nbinno.com]

- 2. Applications of Fluorene Derivatives in Materials Science, Drug Development, and Biochemistry-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. nbinno.com [nbinno.com]

- 7. nbinno.com [nbinno.com]

- 8. nbinno.com [nbinno.com]

- 9. researchgate.net [researchgate.net]

- 10. nbinno.com [nbinno.com]

- 11. US20030065226A1 - Method for preparing bromofluorenes - Google Patents [patents.google.com]

- 12. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. tcichemicals.com [tcichemicals.com]

- 14. researchgate.net [researchgate.net]

- 15. ossila.com [ossila.com]

- 16. 20.210.105.67 [20.210.105.67]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 22. nbinno.com [nbinno.com]

- 23. Bioactive fluorenes. part I. Synthesis, pharmacological study and molecular docking of novel dihydrofolate reductase inhibitors based-2,7-dichlorofluorene - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Fluorenone Core - A Privileged Scaffold for Innovation

An In-Depth Technical Guide to Potential Research Areas for Substituted Fluorene Ketones

For Researchers, Scientists, and Drug Development Professionals

Substituted fluorene ketones, centered around the 9H-fluoren-9-one core, represent a class of compounds with remarkable versatility and a broad spectrum of applications. The rigid, planar, and electron-deficient nature of the fluorenone system, combined with the ease of functionalization at various positions of its aromatic rings, makes it a privileged scaffold in medicinal chemistry, materials science, and photochemistry.[1] This guide delineates promising and underexplored research avenues for substituted fluorene ketones, providing a strategic roadmap for innovation in these fields. We will delve into the rationale behind proposed research directions, offer detailed experimental protocols, and present visual workflows to inspire and guide future investigations.

Part 1: Medicinal Chemistry - Beyond Established Anticancer Activity

The biological activity of fluorenone derivatives is well-documented, with many exhibiting potent anticancer, antiviral, and antimicrobial properties.[2][3] However, significant opportunities exist to explore novel therapeutic applications and mechanisms of action.

Targeting Neurodegenerative Diseases: A Multi-pronged Approach

While some fluorene derivatives have shown promise in targeting amyloid-β (Aβ) oligomers associated with Alzheimer's disease, a significant research gap exists in the development of multi-target-directed ligands (MTDLs) that can address the multifaceted nature of neurodegenerative disorders.[4]

Proposed Research Directive:

To design and synthesize novel substituted fluorene ketones as MTDLs for Alzheimer's disease, concurrently targeting butyrylcholinesterase (BChE) and the N-methyl-d-aspartate (NMDA) receptor, while also incorporating moieties that can mitigate oxidative stress.[5][6]

Scientific Rationale:

The progression of Alzheimer's disease involves a complex interplay of factors including cholinergic deficit, glutamatergic excitotoxicity, and oxidative damage.[5] By integrating pharmacophores that can inhibit BChE (to increase acetylcholine levels), antagonize NMDA receptors (to reduce excitotoxicity), and scavenge reactive oxygen species, it is hypothesized that a single fluorenone-based molecule could offer superior therapeutic efficacy compared to single-target agents. The fluorenone scaffold provides a rigid backbone to which different functional groups can be appended to interact with these distinct biological targets. For instance, incorporating a tacrine-like amino group at the 9-position could confer BChE inhibition, while the introduction of phenolic or other antioxidant moieties on the fluorenone rings could provide neuroprotective effects.[4][5]

Experimental Protocol: Synthesis and Evaluation of a Novel Fluorenone-Based MTDL

-

Synthesis:

-

Step 1: Nitration of Fluorenone: React 9H-fluoren-9-one with a mixture of nitric acid and sulfuric acid to introduce nitro groups, primarily at the 2- and 7-positions.

-

Step 2: Reduction: Reduce the dinitrofluorenone using a reducing agent like tin(II) chloride in hydrochloric acid to yield the corresponding diamine.

-

Step 3: N-Alkylation/Arylation: React the diamine with appropriate alkyl or aryl halides to introduce substituents that may modulate NMDA receptor activity.

-

Step 4: Introduction of Antioxidant Moiety: If not already present, introduce a hydroxyl group or other antioxidant functionality via a suitable reaction, such as a nucleophilic aromatic substitution on a halogenated precursor.

-

Step 5: Introduction of BChE-inhibiting Moiety: Couple a suitable linker and pharmacophore, such as a derivative of tacrine, to one of the amino groups.[5]

-

-

Characterization:

-

Confirm the structure of the synthesized compounds using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

-

Assess purity using HPLC.

-

-

Biological Evaluation:

-